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Compound of Interest

Compound Name: Hexachloroethane-13C

Cat. No.: B1340454 Get Quote

Welcome to the technical support center for troubleshooting 13C NMR spectra of

hexachloroethane. This guide is designed for researchers, scientists, and drug development

professionals to diagnose and resolve common issues, particularly unexpected peak splitting,

during their experiments.

Frequently Asked Questions (FAQs)
Q1: What should the normal 13C NMR spectrum of pure hexachloroethane look like?

A1: Due to the molecular symmetry of hexachloroethane (Cl₃C-CCl₃), both carbon atoms are

chemically and magnetically equivalent. Therefore, a standard proton-decoupled 13C NMR

spectrum should display a single, sharp singlet.

Q2: I am observing more than one peak in my spectrum. Is this peak splitting?

A2: While it might appear as splitting, multiple peaks in the hexachloroethane spectrum are

most commonly due to the presence of impurities. True splitting from coupling to chlorine is

also a possibility, though it often manifests as a broadened peak.

Q3: Why is ¹³C-¹³C coupling not observed?

A3: The natural abundance of the ¹³C isotope is only about 1.1%. The probability of two ¹³C

atoms being adjacent in the same molecule is extremely low (about 0.01%), making the

resulting satellite peaks too weak to be detected in a standard experiment.
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Q4: Can the deuterium in the NMR solvent (e.g., CDCl₃) cause splitting?

A4: Coupling between carbon and deuterium (²H) can occur. For instance, the carbon signal for

CDCl₃ itself appears as a triplet. However, it is highly unlikely that the solvent would cause

splitting of the hexachloroethane signal itself, as there is no direct bond. Any observed triplet

around 77 ppm is likely the solvent peak and not related to the sample.

Troubleshooting Guide: Peak Splitting or Multiple
Peaks
If your 13C NMR spectrum of hexachloroethane shows more than a single peak, follow this

troubleshooting workflow to identify the cause.

Caption: A flowchart for diagnosing the cause of unexpected signals in a Hexachloroethane-
13C NMR.

Issue 1: Presence of Impurities
This is the most frequent cause of multiple peaks. Chlorinated solvents are common

contaminants.

Q: How can I identify if the extra peaks are from impurities?

A: Compare the chemical shifts of the unknown peaks with known values for common

impurities. Pentachloroethane (CHCl₂-CCl₃), a common precursor or degradation product, will

show two distinct signals.

Compound Carbon Environment
Expected Chemical Shift
(ppm)

Hexachloroethane -CCl₃ ~97-98

Pentachloroethane -CCl₃ ~103

-CHCl₂ ~75

Tetrachloroethene =CCl₂ ~121

Chloroform CHCl₃ ~77.2 (Solvent)
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Note: Chemical shifts can vary slightly based on solvent and concentration.

Issue 2: Isotopic and Quadrupolar Effects
Q: Can the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl) cause peak splitting?

A: Yes, this is a possibility. Both ³⁵Cl and ³⁷Cl are NMR-active and have a nuclear spin (I) of

3/2. This makes them quadrupolar nuclei. The interaction between the carbon-13 nucleus and

the chlorine nucleus can lead to two phenomena:

Isotope Effect: The two isotopes can induce slightly different chemical shifts for the carbon

atom they are attached to. This could theoretically result in a split peak. Given the natural

abundance, you would expect a peak intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl).

Quadrupolar Broadening: More commonly, the rapid relaxation of the quadrupolar chlorine

nuclei causes significant broadening of the attached carbon's signal. Instead of a sharp split

peak, you may observe a single broad peak.

Isotope Natural Abundance Nuclear Spin (I)
Electric
Quadrupole
Moment (Q/m²)

³⁵Cl 75.77% 3/2 -0.08 x 10⁻²⁸

³⁷Cl 24.23% 3/2 -0.06 x 10⁻²⁸

Data sourced from publicly available NMR tables.

Caption: Relationship between the 13C nucleus and chlorine isotopes leading to potential NMR

signal effects.

Issue 3: Instrumental Factors
Q: Could my instrument settings be the cause of peak distortion?

A: Improper instrument setup can lead to poor peak shape, which may be mistaken for splitting.
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Poor Shimming: An inhomogeneous magnetic field will cause peaks to be broad and

distorted. Perform a shimming routine on your sample before acquisition.

Insufficient Digital Resolution: If the acquisition time (AQ) is too short, the resulting free

induction decay (FID) will be truncated, leading to broad lines and poor resolution. Ensure

AQ is sufficient to resolve the peaks properly.

Experimental Protocols
Standard Protocol for 13C NMR of Hexachloroethane

Sample Preparation:

Accurately weigh approximately 50-100 mg of hexachloroethane.

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a

clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle warming may be required.

Spectrometer Setup:

Insert the sample into the spectrometer and allow it to equilibrate to the probe

temperature.

Lock onto the deuterium signal of the solvent.

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

Acquisition Parameters:

Use a standard proton-decoupled 13C pulse program (e.g., zgpg30 or zgdc30 on Bruker

instruments).

Spectral Width (SW): Set to a standard carbon range, typically 0-220 ppm.

Acquisition Time (AQ): At least 1.0-2.0 seconds to ensure good digital resolution.
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Relaxation Delay (D1): Set to 2.0-5.0 seconds. Carbons attached only to electronegative

atoms can have long relaxation times.

Pulse Angle: A 30° pulse is often a good compromise for signal intensity without requiring

very long relaxation delays.

Number of Scans (NS): Start with 128 scans and increase as needed to achieve an

adequate signal-to-noise ratio.

Processing:

Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-

to-noise ratio.

Fourier transform the FID.

Phase the spectrum correctly.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal

standard like TMS (0 ppm).

To cite this document: BenchChem. [Technical Support Center: Hexachloroethane-13C NMR
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340454#troubleshooting-peak-splitting-in-
hexachloroethane-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1340454#troubleshooting-peak-splitting-in-hexachloroethane-13c-nmr
https://www.benchchem.com/product/b1340454#troubleshooting-peak-splitting-in-hexachloroethane-13c-nmr
https://www.benchchem.com/product/b1340454#troubleshooting-peak-splitting-in-hexachloroethane-13c-nmr
https://www.benchchem.com/product/b1340454#troubleshooting-peak-splitting-in-hexachloroethane-13c-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1340454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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